"2-Amino-3-ethylpentanoic acid hydrochloride" basic properties
"2-Amino-3-ethylpentanoic acid hydrochloride" basic properties
The following technical guide details the properties, synthesis, and applications of 2-Amino-3-ethylpentanoic acid hydrochloride , commonly known as 3-Ethylnorvaline Hydrochloride .
A Structural Isostere of Isoleucine for Peptide Engineering
Executive Summary
2-Amino-3-ethylpentanoic acid hydrochloride (also referred to as
This guide outlines the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this compound in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Stereochemistry
The IUPAC name 2-amino-3-ethylpentanoic acid describes a pentanoic acid backbone with an amino group at C2 and an ethyl substituent at C3.
-
Common Synonyms: 3-Ethylnorvaline,
-Diethylalanine, (1-Ethylpropyl)glycine. -
Stereochemical Simplification:
-
Isoleucine: Contains two chiral centers (
-C and -C), leading to four stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile). -
3-Ethylnorvaline: The
-carbon (C3) is bonded to two identical ethyl groups (-CH CH ). Consequently, C3 is achiral (prochiral). The molecule possesses only one chiral center (the -carbon), existing simply as (R) and (S) enantiomers.
-
Structural Comparison (DOT Visualization)
The following diagram contrasts the stereochemical complexity of Isoleucine with the symmetry of 3-Ethylnorvaline.
Physicochemical Properties (HCl Salt)
| Property | Value / Description |
| CAS Number (Free Base) | 14328-49-5 (S-isomer); 14328-54-2 (racemic) |
| CAS Number (HCl Salt) | 57224-45-0 (General/Racemic); 888961-22-6 (S-isomer) |
| Molecular Formula | C |
| Molecular Weight | 181.66 g/mol (Salt); 145.20 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexanes.[1][2][3] |
| pKa (approx) | |
| Hygroscopicity | Moderate (HCl salt). Store in desiccator. |
Synthesis & Manufacturing
The synthesis of 2-Amino-3-ethylpentanoic acid typically avoids the complex asymmetric hydrogenation required for isoleucine. The most robust route for research scale is the Strecker Synthesis followed by Chemical Resolution .
Synthetic Pathway
-
Aldehyde Formation: The precursor, 2-ethylbutanal (diethyl acetaldehyde), provides the carbon skeleton.
-
Strecker Reaction: Reaction with NaCN and NH
Cl yields the -amino nitrile. -
Hydrolysis: Acid hydrolysis converts the nitrile to the racemic amino acid.
-
Chiral Resolution: The racemic mixture is resolved using (R)-Mandelic Acid via "Asymmetric Transformation of the Second Kind." This method allows for >90% yield of the desired enantiomer by driving the equilibrium of the diastereomeric salts in solution.[4]
-
Salt Formation: The resolved amino acid is treated with aqueous HCl and lyophilized to yield the hydrochloride salt.
Applications in Drug Discovery[1][8]
Peptide Conformational Constraint
In peptide therapeutics, replacing Isoleucine (Ile) with 3-Ethylnorvaline probes the steric tolerance of a binding pocket.
-
Mechanism: The bulky, symmetric
-diethyl group restricts the rotation of the side chain ( and torsion angles), potentially locking the peptide backbone into a bioactive conformation. -
Proteolytic Stability: Non-proteinogenic amino acids like 3-Ethylnorvaline are poorly recognized by endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of peptide drugs.
Case Study: Glypican-3 (GPC3) Targeting
Recent research into peptide-drug conjugates (PDCs) targeting Glypican-3 (a hepatocellular carcinoma marker) utilizes 3-Ethylnorvaline. The residue is incorporated to enhance the lipophilic interaction with the GPC3 core protein while preventing the rapid degradation observed with natural residues.
Experimental Protocols
Analytical Characterization (HPLC Method)
To verify purity and enantiomeric excess (ee), use the following reverse-phase HPLC method.
-
Column: C18 Chiral Column (e.g., Chirex 3126 or Crownpak CR-I)
-
Mobile Phase:
-
A: 0.1% Perchloric acid in Water (pH 1.5)
-
B: Acetonitrile
-
-
Gradient: Isocratic 85% A / 15% B (Adjust based on column retention)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm (Amide/Carboxyl absorption)
-
Standard Preparation: Dissolve 1 mg/mL in Mobile Phase A.
Handling and Storage
-
Storage: Store at -20°C. The HCl salt is hygroscopic; keep the vial tightly sealed under argon or nitrogen.
-
Reconstitution: For biological assays, dissolve in sterile water or PBS. If using in organic synthesis (peptide coupling), dissolve in DMF with a base (DIPEA) to liberate the free amine.
References
-
PubChem. 2-Amino-3-ethylpentanoic acid.[2][3] National Library of Medicine. Available at: [Link]
-
Hassan, N. A., Bayer, E., & Jochims, J. C. (1998).[4] Syntheses of optically active
-amino nitriles by asymmetric transformation of the second kind. J. Chem. Soc., Perkin Trans.[4] 1, 3747–3757.[4] Available at: [Link] - Google Patents.Peptide compositions targeting glypican-3 and uses thereof. WO2024252336A1.
-
ChemSrc. 2-Amino-3-ethylpentanoic acid CAS 14328-54-2 Data. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 15852244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
